

# Spectroscopic Profile of 7-Methylquinoline: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 7-Methylquinoline

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This technical guide provides a comprehensive overview of the spectroscopic data for **7-methylquinoline**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a visual workflow for spectroscopic analysis.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **7-methylquinoline**, presented in a clear and structured format for easy reference and comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **7-methylquinoline** provide detailed information about its proton and carbon framework.

#### $^1\text{H}$ NMR Data

Signal Assignment	Chemical Shift ( $\delta$ ) [ppm]
H-2	8.863
H-8	7.886
H-4	8.081
H-5	7.688
H-3	7.306
H-6	7.363
-CH <sub>3</sub>	2.554

#### <sup>13</sup>C NMR Data

Signal Assignment	Chemical Shift ( $\delta$ ) [ppm]
C-7	138.2
C-2	150.2
C-8a	148.4
C-4	135.9
C-5	128.6
C-8	128.2
C-6	126.3
C-4a	127.3
C-3	121.0
-CH <sub>3</sub>	21.6

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key IR absorption peaks for **7-methylquinoline** are listed below.

Wavenumber (cm <sup>-1</sup> )	Assignment
3050-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (aliphatic, -CH <sub>3</sub> )
1620-1580	C=C and C=N stretching (quinoline ring)
1500-1400	C=C stretching (aromatic)
880-820	C-H bend (out-of-plane, aromatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **7-methylquinoline** is characterized by a prominent molecular ion peak and several key fragment ions.<sup>[1]</sup>

m/z	Relative Intensity (%)	Assignment
143	100	[M] <sup>+</sup> (Molecular Ion)
142	50.70	[M-H] <sup>+</sup>
115	16.4	[M-H-HCN] <sup>+</sup> or [M-C <sub>2</sub> H <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### NMR Spectroscopy

- Sample Preparation: 5-25 mg of **7-methylquinoline** was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). The solution was filtered through a pipette with a glass wool plug into a 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.
- <sup>1</sup>H NMR Data Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-10 ppm.
- Number of Scans: 16.
- Relaxation Delay: 1 s.
- $^{13}\text{C}$  NMR Data Acquisition:
  - Pulse Program: Standard proton-decoupled single-pulse experiment.
  - Spectral Width: 0-160 ppm.
  - Number of Scans: 1024.
  - Relaxation Delay: 2 s.
- Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 7.26$  ppm for  $^1\text{H}$  and  $\delta = 77.16$  ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

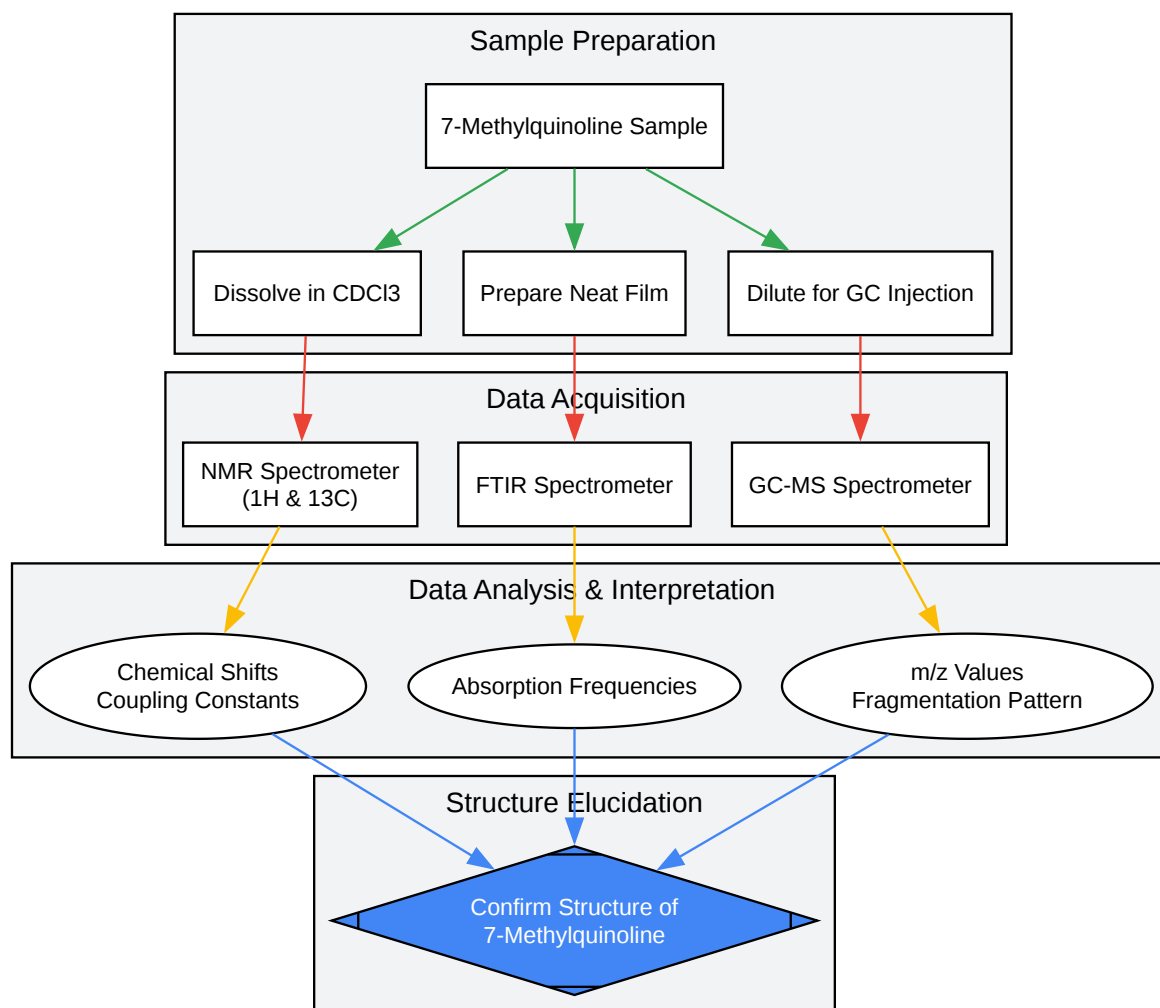
- Sample Preparation: A thin film of neat **7-methylquinoline** was placed between two potassium bromide (KBr) plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.
- Data Acquisition:
  - Scan Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 32.
- Data Presentation: The spectrum was recorded in transmittance mode.

## Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced via a gas chromatograph (GC) coupled to the mass spectrometer.
- Instrumentation: A GC-MS system operating in electron ionization (EI) mode was used.<sup>[1]</sup>
- Data Acquisition:
  - Ionization Energy: 70 eV.<sup>[1]</sup>
  - Mass Range: m/z 40-400.
  - Scan Rate: 1 scan/s.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **7-methylquinoline**.



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Spectroscopic analysis workflow for **7-Methylquinoline**.

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## References

- 1. 7-Methylquinoline | C<sub>10</sub>H<sub>9</sub>N | CID 11927 - PubChem [pubchem.ncbi.nlm.nih.gov]
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